4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline
Description
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1) is a synthetic quinazoline derivative characterized by a bicyclic aromatic core with a chlorine atom at position 4 and two 2-methoxyethoxy groups at positions 6 and 7 . This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing epidermal growth factor receptor (EGFR) inhibitors like erlotinib (Tarceva®) . Its molecular formula is C₁₄H₁₇ClN₂O₄, with a molecular weight of 312.75 g/mol . The methoxyethoxy groups enhance solubility in organic solvents, while the chlorine atom facilitates nucleophilic substitution reactions, enabling structural modifications for drug development .
Synthetically, the compound is prepared via chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one using phosphoryl chloride (POCl₃) in the presence of N,N-diethylaniline, yielding a crystalline product with >95% purity . Its role as a precursor to kinase inhibitors underscores its importance in oncology research .
Properties
IUPAC Name |
4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-18-4-6-21-13-8-11-12(16-10-17-15(11)20-3)9-14(13)22-7-5-19-2/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVDVZLVFQPRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)OC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253688 | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312937-41-9 | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312937-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: Alkylation of 3,4-Dihydroxybenzaldehyde or 3,4-Dihydroxybenzoate
- Step : The initial step involves alkylation of 3,4-dihydroxybenzaldehyde or ethyl 3,4-dihydroxybenzoate with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate.
- Solvent : Aprotic solvents like dimethylformamide (DMF) are preferred to facilitate the reaction.
- Outcome : This yields 3,4-bis(2-methoxyethoxy)benzaldehyde or the corresponding ester with high regioselectivity.
Conversion to Benzonitrile Derivatives
- Oxime Formation and Dehydration : The aldehyde is converted to the oxime and then dehydrated to form 3,4-bis(2-methoxyethoxy)benzonitrile.
- Nitration : The benzonitrile derivative is nitrated to introduce a nitro group at the 2-position, yielding 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.
- Reduction : The nitro group is reduced to an amino group, producing 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.
Cyclization to Quinazolinone
- Cyclization : The amino benzonitrile intermediate undergoes cyclization using ammonium formate and formaldehyde at elevated temperatures (160-165 °C) to form 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
- Yields : This step is critical and typically yields the quinazolinone intermediate efficiently.
Conversion to 4-Chloroquinazoline Derivative
- Chlorination : Treatment of the quinazolinone with oxalyl chloride or phosphoryl chloride in solvents like chloroform with catalytic N,N-dimethylformamide converts it to 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.
- Yields : Oxalyl chloride typically gives higher yields (~92%) compared to phosphoryl chloride (~56%).
Alternative Method via Quinazolin-4(3H)-thione Intermediate
- Thione Formation : The quinazolinone can be converted to 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-thione by reaction with phosphorus pentasulfide in pyridine under reflux for 24 hours.
- Methylthio Substitution : Subsequent methylation with methyl iodide in methanol in the presence of sodium hydroxide yields 4-(methylthio)-6,7-bis(2-methoxyethoxy)quinazoline.
- Advantages : This route avoids unstable 4-chloro intermediates but involves sulfur-containing reagents, which pose industrial handling challenges due to odor and toxicity.
Comparative Data Table of Key Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of 3,4-dihydroxybenzaldehyde | 2-bromoethyl methyl ether, K2CO3, DMF, reflux | High | Introduces 2-methoxyethoxy groups |
| Oxime formation and dehydration | Base, organic solvent | Moderate | Converts aldehyde to benzonitrile |
| Nitration | Nitric acid/acetic acid | Moderate | Introduces nitro group at 2-position |
| Nitro reduction | Hydrogenation, PtO2 catalyst, H2 gas | ~88 | Requires handling flammable gas and expensive catalyst |
| Cyclization to quinazolinone | Ammonium formate, formaldehyde, 160-165 °C | High | Critical ring closure step |
| Chlorination to 4-chloroquinazoline | Oxalyl chloride/DMF or phosphoryl chloride/pyridine | 92 (oxalyl chloride), 56 (phosphoryl chloride) | Oxalyl chloride preferred for higher yield |
| Thione intermediate formation | Phosphorus pentasulfide, pyridine, reflux 24h | Moderate | Alternative route, avoids unstable chloro intermediate |
| Methylthio substitution | Methyl iodide, NaOH, methanol | Moderate | Requires sulfur reagents, less industrially friendly |
Industrial and Practical Considerations
- The traditional route involving hydrogenation with platinum oxide and use of oxalyl chloride is effective but costly and involves hazardous reagents (flammable hydrogen gas, expensive catalysts, and corrosive chlorinating agents).
- The alternative thione route reduces instability issues of intermediates but introduces sulfur compounds, which are problematic in large-scale manufacturing due to odor and toxicity.
- Recent patents propose streamlined and convergent synthetic routes that reduce the number of steps and intermediates, improving cost-effectiveness and scalability.
- Purification typically involves recrystallization or silica gel chromatography, with final conversion to hydrochloride salt for pharmaceutical use.
Summary of Research Findings
- The most efficient synthesis of this compound involves alkylation of hydroxybenzoate derivatives, nitration, reduction, cyclization, and chlorination steps.
- Oxalyl chloride is the preferred chlorinating agent due to higher yields.
- Handling of hydrogen gas and platinum oxide catalyst remains a challenge but is necessary for high purity and yield.
- Alternative methods avoid unstable intermediates but may introduce other industrial challenges.
- The process is well-documented in patents WO2007138613A2 and EP2348020A1, which describe optimized conditions and intermediates for improved synthesis efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further utilized in pharmaceutical synthesis.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline is primarily studied for its anticancer properties, particularly as a precursor to tyrosine kinase inhibitors. It targets the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers, leading to reduced cell proliferation and growth inhibition .
- Tyrosinase Inhibition : The compound also exhibits significant inhibition of tyrosinase, an enzyme involved in melanin production, suggesting potential applications in cosmetic formulations for skin lightening .
2. Biochemical Research
- Protein Kinase Inhibition : It plays a crucial role in studying protein kinases involved in cell signaling pathways that regulate cell division and differentiation. Inhibition of these pathways has implications for developing targeted cancer therapies .
3. Pharmaceutical Development
- Used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer therapies. Its unique structure allows for modifications that can enhance therapeutic efficacy .
4. Diagnostic Applications
- Researchers are exploring its potential role in developing diagnostic agents that improve imaging techniques in medical settings .
Case Studies
1. In Vitro Studies
- Various studies have screened the compound against numerous human tumor cell lines, demonstrating its ability to inhibit cancer cell growth effectively. For instance, it has shown notable activity against breast cancer cell lines (e.g., MCF7) and lung cancer cells .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Significant growth inhibition |
| A549 (Lung Cancer) | 3.8 | Moderate growth inhibition |
| HCT116 (Colon Cancer) | 4.5 | Significant growth inhibition |
2. In Vivo Studies
Mechanism of Action
The mechanism of action of 4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). It acts as a tyrosine kinase inhibitor, binding to the ATP binding site of the receptor. This inhibits the phosphorylation of EGFR, blocking signal transduction pathways that promote tumor cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Quinazoline derivatives are widely studied for their kinase-inhibitory properties. Below is a detailed comparison of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with key analogues:
Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Solubility : Methoxyethoxy groups improve aqueous solubility, critical for oral bioavailability in erlotinib . In contrast, brominated derivatives (e.g., B2) exhibit lower solubility .
- Binding Affinity : Erlotinib’s C4-amine group forms hydrogen bonds with EGFR’s catalytic lysine (K745), while the chloro analogue lacks this interaction .
- Thermal Stability : The crystalline β-modification of erlotinib hydrochloride melts at 212.4°C, whereas the chloro precursor melts at 105–107°C .
Biological Activity
4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound features a quinazoline backbone with methoxy and ethoxy substituents. This unique arrangement enhances its solubility and bioavailability, making it a promising candidate for pharmacological applications.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific protein kinases involved in cell signaling pathways. These pathways are crucial for cell proliferation and survival, especially in cancer cells.
Key Targets
- Epidermal Growth Factor Receptor (EGFR) : This compound has been shown to inhibit EGFR, which is often overexpressed in various cancers. Inhibition of EGFR can lead to reduced cell growth and proliferation.
- Tyrosine Kinases : The compound also targets other tyrosine kinases that play roles in cancer progression and metastasis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity Against Various Cell Lines
Enzyme Inhibition
The compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in cosmetic formulations for skin lightening.
Table 2: Tyrosinase Inhibition Activity
Case Studies
- In Vivo Studies : In animal models, treatment with this compound resulted in significant tumor reduction without severe toxicity, demonstrating its potential as a safe therapeutic agent for cancer treatment .
- Clinical Implications : The compound's ability to modulate kinase activity suggests that it could be developed into a targeted therapy for cancers associated with overactive signaling pathways .
Q & A
Q. How to address inconsistencies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-technique triangulation : Combine NMR, IR, and X-ray data. For example, X-ray resolved ambiguities in ferrocenyl-quinazolinone crystal structures .
- Dynamic NMR : Probe rotational barriers of methoxyethoxy groups if signal splitting occurs.
- Consult computational spectra : Match experimental peaks with DFT-predicted chemical shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
